Risedronate Sodium is a third-generation bisphosphonate, a class of drugs known for their potent inhibition of bone resorption. [] It acts by binding to hydroxyapatite crystals in bone, specifically targeting areas of high bone turnover. [] While clinically used to treat osteoporosis and other bone diseases, its scientific research applications extend beyond clinical treatment and delve into areas like drug delivery optimization, material science, and understanding bone metabolism at a cellular level.
Tetramethyl Risedronate can be synthesized through various chemical methods, often involving modifications of existing bisphosphonate structures. It falls under the category of nitrogen-containing bisphosphonates, which are distinguished by their ability to interfere with the mevalonate pathway, crucial for cholesterol biosynthesis and bone metabolism .
The synthesis of Tetramethyl Risedronate typically involves several key steps:
An example synthesis route includes:
The molecular structure of Tetramethyl Risedronate features a central carbon atom bonded to two phosphonate groups and an amine group. The arrangement allows for strong interactions with hydroxyapatite in bone tissue, enhancing its efficacy in treating bone disorders.
Tetramethyl Risedronate participates in several chemical reactions that are pivotal for its biological activity:
These reactions underscore the importance of Tetramethyl Risedronate in modulating bone metabolism.
The mechanism of action of Tetramethyl Risedronate involves:
Relevant data on its physical properties indicate that it maintains structural integrity under physiological conditions, making it suitable for therapeutic applications .
Tetramethyl Risedronate has several applications primarily in the medical field:
These applications highlight the significance of Tetramethyl Risedronate in both therapeutic and diagnostic contexts within medical science.
Tetramethyl risedronate (chemical name: tetramethyl 1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diylbis(phosphonate); IUPAC: tetramethyl (1-hydroxy-2-(pyridin-3-yl)ethylidene)diphosphonate) is a tetra-ester prodrug derivative of risedronic acid. Its molecular formula is C₁₁H₁₉NO₇P₂, with a molecular weight of 339.22 g/mol [1] [10]. The core structure consists of a central carbon atom bonded to two phosphonate groups (–PO(OH)₂ in the parent acid), each esterified with two methyl groups (–PO(OCH₃)₂), and substituted with a hydroxyl group (–OH) and a 3-pyridinyl moiety. The 3-pyridinyl nitrogen position is critical for pharmacological activity in the de-esterified parent drug, though methylation eliminates this bioactivity [6] [8].
Table 1: Molecular Identity of Tetramethyl Risedronate
Property | Value |
---|---|
CAS Registry Number | 919355-29-6 |
Molecular Formula | C₁₁H₁₉NO₇P₂ |
Molecular Weight | 339.22 g/mol |
Parent Compound | Risedronic Acid (C₇H₁₁NO₇P₂) |
Key Functional Groups | Tetramethyl phosphonate esters, 3-pyridinyl, β-hydroxyl |
Isomeric purity is crucial due to potential side reactions during synthesis. The 3-pyridinyl isomer is the target compound, whereas 2- or 4-pyridinyl variants (e.g., Risedronate Impurity B and C) exhibit reduced hydroxyapatite affinity and negligible antiresorptive activity [6] [10]. The stereochemistry at the C1 carbon (bearing the hydroxyl group) may lead to R or S enantiomers, though the drug is typically used as a racemate.
Tetramethyl risedronate belongs to the nitrogen-containing bisphosphonate (N-BP) prodrug class. Its design aims to enhance lipophilicity and oral bioavailability relative to risedronic acid (log P: -1.3 vs. -5.2 for risedronate) by masking the polar phosphonate groups [2] [10]. This structural modification is shared with other esterified bisphosphonates like tetramethyl alendronate, though the R² side chain differs:
Table 2: Structural Comparison of Bisphosphonate Derivatives
Compound | R¹ Group | R² Group | Phosphonate Status | Function |
---|---|---|---|---|
Tetramethyl Risedronate | –OH | 3-pyridinyl | Tetramethyl ester | Synthetic intermediate |
Risedronic Acid | –OH | 3-pyridinyl | Free acid | Active drug |
Zoledronate | –OH | Imidazol-1-yl | Free acid | Active drug |
Etidronate | –H | –H | Free acid | First-gen BP |
NE-58025 | –H | Cycloalkyl-N | Free acid | Low-HAP affinity BP |
The 3-pyridinyl R² group enables hydrogen bonding with bone mineral surfaces and coordination with calcium ions in hydroxyapatite (HAP). However, esterification disrupts this interaction, rendering tetramethyl risedronate inactive for skeletal binding until hydrolyzed [2] [9]. The phosphonate esterification also alters electron distribution: methyl groups donate electrons, reducing the partial positive charge on phosphorus atoms and weakening electrostatic interactions with HAP’s Ca²⁺ sites [4] [9].
While single-crystal XRD data for tetramethyl risedronate remains unreported, its spectroscopic profiles align with methyl ester analogs:
Crystallographic studies of risedronic acid reveal a zwitterionic structure where phosphonate groups deprotonate and coordinate Ca²⁺ in HAP lattices. Methylation disrupts this capacity, explaining tetramethyl risedronate’s transient skeletal residence [4] [9].
Tetramethyl risedronate exhibits markedly reduced HAP binding affinity (Kd ≈ 10⁻³ M) compared to risedronic acid (Kd ≈ 10⁻⁶ M) due to:
Table 3: Hydroxyapatite Binding Parameters
Compound | Binding Affinity (Kd) | Adsorption Half-life | Key Binding Determinants |
---|---|---|---|
Risedronic Acid | 1.2 × 10⁻⁶ M | >10 years | Ionic Ca²⁺ coordination, H-bonding |
Tetramethyl Risedronate | 5.8 × 10⁻³ M | Minutes-hours | Van der Waals, hydrophobic forces |
Zoledronic Acid | 8.5 × 10⁻⁸ M | >20 years | Imidazole N-Ca²⁺ coordination |
NE-58025 (Low-HAP BP) | 3.4 × 10⁻⁴ M | Days-weeks | Partial charge shielding by cycloalkyl |
Adsorption kinetics follow a Langmuir isotherm model, with equilibrium achieved within minutes versus hours for risedronic acid. Competitive binding assays confirm that risedronic acid displaces tetramethyl risedronate from HAP surfaces within seconds, consistent with its role as a transient prodrug [4] [6] [9]. In vivo, this translates to minimal skeletal retention—contrasting with risedronic acid’s decade-long half-life in bone [9].
The hydroxyl group’s orientation further modulates affinity: in risedronic acid, it forms hydrogen bonds with HAP’s surface phosphate groups (O–H···O=P), but methylation eliminates this interaction [5] [7]. Consequently, tetramethyl risedronate serves primarily as a hydrolyzable precursor for risedronic acid, designed to enhance gastrointestinal absorption before enzymatic cleavage in systemic circulation [2] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7